molecular formula C18H16F2N2O3 B2942287 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide CAS No. 1334370-43-2

1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2942287
CAS No.: 1334370-43-2
M. Wt: 346.334
InChI Key: JOTRKLNRXWTMHW-UHFFFAOYSA-N
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Description

The compound 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide is a synthetic small molecule featuring a central azetidine ring (4-membered nitrogen-containing heterocycle) substituted with a 3,4-difluorobenzoyl group at position 1 and a 3-methoxyphenyl carboxamide moiety at position 2. This structure combines fluorinated aromatic systems with a conformationally constrained azetidine core, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-25-14-4-2-3-13(8-14)21-17(23)12-9-22(10-12)18(24)11-5-6-15(19)16(20)7-11/h2-8,12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRKLNRXWTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorobenzoyl chloride. This intermediate can be reacted with azetidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help achieve large-scale synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the difluorobenzoyl group.

  • Substitution: Substitution reactions can introduce new substituents on the azetidine ring or the methoxyphenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,4-Difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The difluorobenzoyl group may engage in hydrogen bonding and pi-pi interactions, while the methoxyphenyl group can enhance binding affinity to biological targets. The azetidine ring provides structural rigidity, contributing to the compound's stability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide to compounds from the evidence with overlapping functional groups or structural motifs.

Table 1: Structural and Functional Group Comparisons

Compound Name (Reference) Core Structure Key Substituents Potential Implications
Target Compound Azetidine 3,4-Difluorobenzoyl, 3-methoxyphenyl High lipophilicity due to fluorine; electron-donating methoxy group may enhance binding affinity.
N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine (Methoprotryne) Triazine Methoxypropyl, methylthio Methoxy groups improve solubility; methylthio enhances herbicidal activity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide Benzothiazole Trifluoromethyl, 3-methoxyphenyl Fluorine increases metabolic stability; methoxy group aids in target interaction.
N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) Cyclopropane Chlorophenyl, tetrahydrofuran Chlorine enhances fungicidal activity; cyclopropane increases rigidity.

Key Findings :

Fluorinated Substituents : The 3,4-difluorobenzoyl group in the target compound contrasts with trifluoromethyl groups in and compounds. Fluorination generally enhances lipophilicity and resistance to oxidative metabolism, as seen in agrochemicals like cyprofuram . However, the smaller fluorine atoms in the target may reduce steric hindrance compared to bulkier trifluoromethyl groups.

Methoxyphenyl Moieties : The 3-methoxyphenyl group is shared with compounds like methoprotryne (herbicide) and benzothiazole derivatives in . Methoxy groups can act as hydrogen bond acceptors, improving target binding, but may reduce metabolic stability compared to halogens (e.g., chlorine in cyprofuram) .

Azetidine vs. Larger Rings : The azetidine core in the target compound is smaller and more rigid than the cyclohexane or piperidine rings in compounds (e.g., N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine). This could limit conformational flexibility but enhance selectivity in biological systems.

Table 2: Hypothetical Property Comparison

Property Target Compound Methoprotryne Cyprofuram
LogP ~3.5 (estimated) 2.8 3.1
Metabolic Stability High (fluorine) Moderate High (chlorine)
Bioactivity Unknown Herbicidal Fungicidal

Biological Activity

1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F2N2O3
  • Molecular Weight : 346.3280 g/mol
  • CAS Number : 1334370-43-2

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : It is being investigated for its potential to inhibit specific enzymes involved in disease pathways.

The proposed mechanism of action involves the compound's ability to bind to active sites on target enzymes or receptors, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways associated with cancer cell proliferation and survival.

Anticancer Studies

Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 Value (µM)Comparison DrugNotes
MCF-7 (Breast)24.745-FluorouracilSignificant inhibition observed
MDA-MB-2311.85DoxorubicinPotent activity compared to standard drug
HT-29 (Colon)50Not specifiedGood anticancer activity

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has also been investigated. It has been shown to inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

  • Breast Cancer Study : A study evaluated the compound's effect on MCF-7 breast cancer cells. The results indicated an IC50 value of 24.74 µM, demonstrating its potential as a lead compound for further development in breast cancer therapy.
  • Colon Cancer Study : Another study focused on HT-29 colon cancer cells, where the compound exhibited promising anticancer properties with an IC50 value of 50 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-(3,4-difluorobenzoyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Azetidine Ring Formation : React 3-azetidinecarboxylic acid with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) to form the 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid intermediate .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with 3-methoxyaniline. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

  • Critical Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-acylated derivatives.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and absence of impurities. For example, the 3,4-difluorobenzoyl group shows distinct aromatic splitting patterns, while the azetidine ring protons appear as multiplet clusters between δ 3.5–4.5 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves the 3D conformation, confirming stereochemistry and hydrogen-bonding interactions (e.g., amide N–H···O=C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ at m/z 401.1324 for C20_{20}H17_{17}F2_{2}N2_{2}O3_{3}) .

Q. What initial biological screening approaches are used to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based or colorimetric substrates. IC50_{50} values are calculated via dose-response curves .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) treated with the compound (1–100 µM) for 48–72 hours, followed by MTT or resazurin assays to determine cytotoxicity .
  • Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to establish minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-donating (e.g., 4-OCH3_3) or electron-withdrawing (e.g., 3-NO2_2) groups to modulate electron density at the amide nitrogen. Compare activity trends to identify pharmacophoric requirements .
  • Azetidine Ring Modifications : Introduce methyl or fluorine substituents at the azetidine C3 position to assess steric/electronic effects on target binding. For example, fluorination may enhance metabolic stability .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values, identifying key physicochemical drivers of activity .

Q. What computational methods predict its binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina. Focus on hydrogen-bond interactions between the carboxamide and kinase hinge region (e.g., Met793) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Calculate root-mean-square deviation (RMSD) of the ligand-protein complex .
  • Free Energy Perturbation (FEP) : Estimate ΔΔG values for substituent modifications (e.g., difluoro vs. dichloro benzoyl groups) to prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological data across studies (e.g., divergent IC50_{50} values)?

  • Methodological Answer :

  • Experimental Reprodubility : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum percentage in cell culture) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple labs using tools like PRISM. Identify outliers linked to specific parameters (e.g., DMSO solvent concentration >1% causing false negatives) .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if enzyme assays show discrepancies) .

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